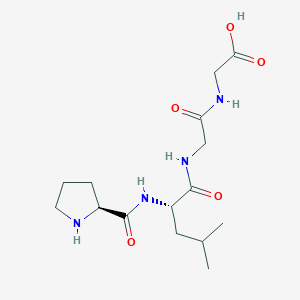

H-Pro-leu-gly-gly-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O5/c1-9(2)6-11(19-15(24)10-4-3-5-16-10)14(23)18-7-12(20)17-8-13(21)22/h9-11,16H,3-8H2,1-2H3,(H,17,20)(H,18,23)(H,19,24)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZOXDNRXYWQCI-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of H Pro Leu Gly Gly Oh Interactions

Enzyme Interactions and Modulation by H-Pro-Leu-Gly-Gly-OH

The interaction of this compound and its analogues with various enzymes, particularly proteases, provides insight into their metabolic stability and potential to influence enzymatic pathways. The specific sequence of amino acids in these peptides dictates their recognition and processing by enzymes.

The susceptibility of a peptide to enzymatic cleavage is determined by the substrate specificity of the protease. Studies on various proteases have identified preferred cleavage sites, often involving hydrophobic amino acids. For instance, the protease from Streptomyces cellulosae has been shown to hydrolyze peptides that contain hydrophobic amino acids. tandfonline.com This enzyme effectively cleaves peptides such as L-Phe-L-Leu-NH2, L-Pro-L-Phe-NH2, and L-Pro-L-Leu-Gly-NH2. tandfonline.com

Matrix metalloproteinases (MMPs) are a family of enzymes with distinct substrate specificities. A fluorogenic substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, was developed to have increased specificity for collagenases and tumor necrosis factor-converting enzyme (TACE). researchgate.net The cleavage of this substrate occurs at the Gly-Leu bond. researchgate.netsci-hub.se Another study on human endometase/matrilysin-2/matrix metalloproteinase-26 (MMP-26) revealed that its optimal cleavage motifs include Lys-Pro-Ile/Leu-Ser(P1)-Leu/Met(P1')-Ile/Thr-Ser/Ala-Ser, with a strong preference for hydrophobic residues at the P1' and P2 sites and proline at the P3 position. researchgate.net

Furthermore, research on a thermostable alkaline protease from Bacillus sp. No. AH-tOt demonstrated its inability to digest specific substrates for papain, trypsin, or chymotrypsin, but it did show activity against a substrate for collagenase (PZ-Pro-Leu-Gly-Pro-D-Arg). tandfonline.com This highlights the selective nature of enzymatic cleavage.

Table 1: Enzyme Substrate Specificity and Cleavage Sites for Pro-Leu-Gly Containing Peptides

| Enzyme | Peptide/Substrate | Cleavage Site | Reference |

|---|---|---|---|

| Protease from Streptomyces cellulosae | L-Pro-L-Leu-Gly-NH2 | Hydrolyzes peptide bonds involving hydrophobic amino acids | tandfonline.com |

| Matrix Metalloproteinase-2 (MMP-2) | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | Gly-Leu | sci-hub.se |

| Human Endometase (MMP-26) | Optimal Motif: Lys-Pro-Ile/Leu-Ser(P1)-... | P1 | researchgate.net |

| Thermostable Alkaline Protease | PZ-Pro-Leu-Gly-Pro-D-Arg | Not specified | tandfonline.com |

The tetrapeptide sequence and its derivatives can also act as inhibitors of certain enzymes. The kinetics of this inhibition and the affinity of the peptide for the enzyme are crucial parameters. For instance, a series of selective inhibitors for cathepsin B were developed by modifying both termini of the E-64 epoxysuccinyl peptide. hzdr.de Alterations to the epoxysuccinyl carboxyl groups and replacement of the guanidinobutylamino group with a proline with a free carboxylic acid function resulted in a series of selective inhibitors. hzdr.de

In the context of MMPs, the development of fluorogenic substrates has been instrumental in studying inhibition kinetics. The cleavage of the substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 by MMP-2 generates a fluorescent product, Mca-Pro-Leu-Gly, allowing for the measurement of enzyme activity and inhibition. sci-hub.se The second-order rate constant, kcat/Km, is a key parameter used to compare the specificity of different substrates for a given enzyme. researchgate.net For example, the substrate FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) showed increased hydrolysis rates for MMP-1, MMP-8, and MMP-14 compared to a shorter version. researchgate.net

Understanding the formation of peptide-enzyme complexes provides a structural basis for both substrate cleavage and enzyme inhibition. X-ray crystallography has been a powerful tool in this regard. For example, the crystal structure of human cathepsin B in a complex with a two-headed epoxysuccinyl inhibitor revealed that the Leu-Gly-Gly-OMe pattern contributes to binding at the non-primed subsites, while the Leu-Pro-OH pattern occupies the primed specificity pockets. hzdr.de This detailed structural information is invaluable for designing more potent and selective inhibitors. The formation of such complexes is often a prerequisite for the catalytic action of the enzyme or its inhibition.

Studies on Enzyme Inhibition Kinetics and Affinity

Receptor Binding and Ligand-Receptor Dynamics

Analogues of this compound, particularly the amidated form Pro-Leu-Gly-NH2 (PLG), have been extensively studied for their ability to modulate dopamine (B1211576) receptors. This modulation occurs through binding to the receptor, which can influence its activity and signaling pathways.

The binding affinity and selectivity of a ligand for its receptor are fundamental determinants of its biological effect. Studies have shown that PLG and its peptidomimetics exhibit selectivity for the D2S, D2L, and D4 dopamine receptor subtypes, with no activity at the D1 dopamine receptor. nih.gov The binding of these allosteric modulators is distinct from the binding of the primary (orthosteric) ligand. beilstein-journals.org

Research on dynorphin (B1627789) A fragments and their analogues at bradykinin (B550075) receptors has provided insights into the structural features that govern binding affinity. For instance, fragments with a C-terminal basic amino acid like lysine (B10760008) or arginine showed higher binding affinities than those with a C-terminal hydrophobic amino acid such as proline or leucine (B10760876). acs.org

In a different context, studies using cucurbit[n]urils as synthetic receptors have demonstrated high-affinity and selective binding to peptides. For example, cucurbit rsc.orguril (Q8) was found to bind to H-Leu-Tyr-Gly-Gly-Gly-OH with a high affinity (Ka = 8.3 × 10⁸ M⁻¹). rsc.org

Table 2: Binding Affinities of Related Peptides to Receptors

| Peptide/Analogue | Receptor | Binding Affinity (IC50 or Ka) | Reference |

|---|---|---|---|

| Dynorphin A-(5-13) | Bradykinin Receptor | IC50 = 470 nM | acs.org |

| H-Leu-Tyr-Gly-Gly-Gly-OH | Cucurbit rsc.orguril (Q8) | Ka = 8.3 x 10⁸ M⁻¹ | rsc.org |

| PLG Peptidomimetics | Dopamine D2 Receptor | Modulate agonist binding | beilstein-journals.orgnih.gov |

PLG and its peptidomimetics are known to act as allosteric modulators of dopamine D2 receptors. beilstein-journals.orgnih.govbeilstein-journals.org This means they bind to a site on the receptor that is different from the one where the endogenous ligand (dopamine) binds. beilstein-journals.org This allosteric binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to the primary ligand.

Positive allosteric modulators, like PLG, can increase the affinity of the high-affinity state of the dopamine receptor for agonists and shift the receptor population towards this high-affinity state, which is coupled to G-proteins. nih.govbeilstein-journals.org Conversely, it has been shown that minor stereochemical changes in spiro-bicyclic PLG peptidomimetics can convert a positive allosteric modulator into a negative one, which decreases the binding of agonists to the dopamine receptor. nih.govbeilstein-journals.orgnih.gov For example, certain dimethyl analogues of PLG peptidomimetics were found to decrease the affinity of the agonist NPA for the D2 dopamine receptor. beilstein-journals.org

The ability of trifluoroacetic acid (TFA), often present in synthetic peptides, to act as an allosteric regulator on glycine (B1666218) receptors highlights the sensitivity of receptor modulation to even small molecules. novoprolabs.com

Characterization of Binding Affinities and Selectivity

Influence on Protein-Protein Interactions (PPIs)

The tetrapeptide this compound, along with other short peptides, can influence the complex world of protein-protein interactions. These interactions are fundamental to virtually all cellular processes. The stability of proteins and their tendency to aggregate are key factors modulated by the cellular environment, including the presence of small molecules like peptides.

Effects on Protein Stability and Aggregation

The primary structure of a peptide, specifically the sequence of its amino acids, plays a significant role in its interaction with larger proteins. Aromatic amino acid residues like tryptophan, phenylalanine, and tyrosine are known to contribute significantly to the stability of protein-protein interactions due to their large and hydrophobic nature. rsc.org The presence of specific sequences can also create "hot spots" for chemical modifications that affect stability; for example, an Asparagine-Glycine (Asn-Gly) sequence is particularly susceptible to deamidation, a process that can alter a peptide's properties. nih.gov

Aggregation, the process of protein molecules associating to form larger complexes, can be either a structured, functional process or a pathological one leading to non-functional and potentially toxic aggregates. nih.gov Peptides can influence this process. For instance, studies on glycine have shown that it can have complex effects on protein aggregation, with its impact changing at different concentrations. researchgate.net While specific data on this compound's direct effect on the aggregation of a wide range of proteins is limited, the principles governing peptide-protein interactions suggest it would participate in modulating these phenomena.

Analysis of Additive Effects in Short Peptide-Protein Systems

For example, studies on dipeptides composed of proline and glycine have shown that their impact on lysozyme-lysozyme interactions is similar to the combined effects of individual proline and glycine molecules. arxiv.orgnih.govacs.org This additivity, however, appears to have its limits. As the peptide chain length increases, other forces, such as depletion interactions, can become more dominant and the simple additive model no longer holds true. arxiv.orgnih.govacs.org For instance, while short poly(proline) peptides exhibit additive effects, longer poly(proline) chains can actually promote protein aggregation. arxiv.orgnih.gov

It is crucial to control for experimental conditions, such as pH, when studying these interactions. A change in solution pH upon the addition of a peptide can alter the electrostatic repulsion between proteins, confounding the direct effects of the peptide on the PPI. arxiv.orgnih.govacs.org

Participation in Intracellular Signaling Pathways

This compound and its constituent amino acids are not merely structural components but can also act as signaling molecules, influencing critical intracellular pathways that govern cell growth, metabolism, and survival.

Activation or Inhibition of Key Signaling Cascades (e.g., mTOR pathway)

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and protein synthesis, and its activity is sensitive to the availability of amino acids. nih.gov Specific amino acids, including leucine, proline, and glycine, have been shown to activate the mTOR pathway. physiology.orgresearchgate.netagriculturejournals.cz Leucine, a key component of this compound, is a well-known activator of the mTOR complex 1 (mTORC1). agriculturejournals.cz Similarly, glycine has been demonstrated to stimulate the mTOR pathway, leading to increased protein synthesis and reduced protein degradation in muscle cells. researchgate.net Proline has also been shown to upregulate mTOR pathway activity. physiology.org

Given that this compound is composed of these mTOR-activating amino acids, it is plausible that the peptide itself, or its constituent amino acids upon degradation, can modulate mTOR signaling. Studies on dipeptides like Gly-Leu have shown they can activate the mTOR pathway, promoting protein synthesis in intestinal epithelial cells. agriculturejournals.cz

Role as Signaling Molecules in Cellular Responses

Beyond their role in activating major signaling hubs like mTOR, small peptides can function as independent signaling molecules. agriculturejournals.czresearchgate.net They can bind to specific receptors and trigger a variety of biological responses, including regulating growth and development and modulating metabolic processes. researchgate.net For example, di- and tripeptides have been shown to exert protective effects in various biological contexts through the modulation of cellular signaling. researchgate.net

Degradation Pathways and Metabolite Identification of this compound

The biological activity of this compound is intrinsically linked to its stability and how it is broken down within the body. The degradation of peptides is a complex process involving various enzymes that cleave the peptide bonds.

The breakdown of peptides can release individual amino acids and smaller peptide fragments. For instance, studies on the degradation of a related tripeptide, H-Pro-Leu-Gly-NH2, in the serum of different species revealed that it was hydrolyzed into Proline, Leucine, and Glycinamide. nih.gov Interestingly, the dipeptide H-Leu-Gly-NH2 was not detected as an intermediate, suggesting a specific cleavage pattern. nih.gov

The enzymes responsible for peptide degradation are numerous and can be specific to certain peptide sequences. For example, carboxypeptidases are enzymes that cleave amino acids from the C-terminus of a peptide. jci.org The presence of a proline residue can influence the susceptibility of a peptide to degradation by certain peptidases. jci.org

The metabolites of this compound would likely include its constituent amino acids: Proline, Leucine, and Glycine, as well as di- and tri-peptide fragments. The exact degradation pathway and the resulting metabolites in a specific biological system would depend on the enzymatic milieu of that environment. For example, in the context of cheese ripening, proteolytic enzymes break down caseins into various peptides, some of which can be bitter. dairy-journal.org The identification of these peptide fragments is crucial for understanding the biochemical processes at play. dairy-journal.org

Characterization of Enzymatic Hydrolysis in Biological Matrices

The enzymatic breakdown of proline-containing peptides is a specialized process, often distinct from the degradation of other peptides. The presence of a proline residue, with its rigid pyrrolidine (B122466) ring, restricts the conformational flexibility of the peptide backbone. This structural constraint can hinder the access of common peptidases.

Studies on analogous proline-containing tetrapeptides provide insight into the potential enzymatic hydrolysis of this compound. For instance, research on the isomeric tetrapeptide, Leu-Pro-Gly-Gly, in the rat intestine has identified a key enzyme responsible for its initial cleavage. In vivo perfusion studies and in vitro incubations with purified rat intestinal brush border membrane preparations have shown that postproline dipeptidyl aminopeptidase (B13392206) IV (Dipeptidyl Peptidase 4) is the primary enzyme that hydrolyzes Leu-Pro-Gly-Gly. nih.gov This enzyme specifically cleaves the peptide bond after the proline residue.

This suggests that a similar mechanism could be involved in the metabolism of this compound, where an endopeptidase capable of cleaving at the carboxyl side of a proline residue would be required. The stability of such peptides is often high, as they are resistant to many non-specific amino- and carboxypeptidases. unc.edunih.gov

Identification of Degradation Products and Their Formation Kinetics

The degradation of this compound is expected to yield smaller peptide fragments and individual amino acids. Based on enzymatic actions observed with structurally similar peptides, a primary cleavage event would likely occur at the proline-leucine or leucine-glycine bond.

In studies of the related tetrapeptide Leu-Pro-Gly-Gly, hydrolysis by postproline dipeptidyl aminopeptidase IV in the rat intestine resulted in the formation of two dipeptides, Leu-Pro and Gly-Gly, as the major products. nih.gov This indicates a specific cleavage of the Pro-Gly bond.

For the closely related tripeptide amide, H-Pro-Leu-Gly-NH2, its metabolism in rat and human plasma has been investigated. While highly stable in human plasma, it degrades in rat plasma, with the primary and most significant metabolite identified as the amino acid leucine. karger.com Trace amounts of the corresponding carboxylic acid, H-Pro-Leu-Gly-OH, were also detected in some experiments, suggesting that deamidation can be a minor metabolic pathway. karger.com

The table below summarizes potential degradation products of this compound based on findings from analogous peptides.

| Parent Compound Analyzed | Biological Matrix/Enzyme | Major Degradation Products Identified |

| Leu-Pro-Gly-Gly | Rat Intestinal Brush Border Membrane (Postproline Dipeptidyl Aminopeptidase IV) | Leu-Pro, Gly-Gly nih.gov |

| H-Pro-Leu-Gly-NH₂ | Rat Plasma | Leucine karger.com |

| H-Pro-Leu-Gly-NH₂ | Rat Plasma | H-Pro-Leu-Gly-OH (trace amounts) karger.com |

| Pro-Gly-Pro-Leu | Various Peptidases (in vitro) | Gly-Pro-Leu, Pro-Gly-Pro, Gly-Pro, Pro-Gly nih.gov |

The formation kinetics of these products are highly dependent on the specific enzyme present and the biological environment. For H-Pro-Leu-Gly-NH2 in rat plasma, the disappearance of the parent compound follows a half-life of approximately 26.4 minutes in vitro. karger.com

Comparative Studies on Degradation Rates Across Species

Significant variations in the degradation rates of proline-containing peptides exist across different species, largely due to differences in the activity and specificity of plasma and tissue enzymes. mdpi.com While direct comparative studies on this compound are not extensively documented, research on the structurally analogous tripeptide amide, H-Pro-Leu-Gly-NH2, provides a clear example of this species-dependent variability.

Studies have shown that H-Pro-Leu-Gly-NH2 is remarkably stable in human plasma, showing no degradation after one hour of incubation. nih.gov In stark contrast, it is rapidly degraded in rat serum. nih.gov Investigations using high-pressure liquid chromatography determined the in vitro half-life of H-Pro-Leu-Gly-NH2 to be 5.6 days in human plasma, compared to only 26.4 minutes in rat plasma. karger.com This highlights a profound difference in the enzymatic makeup between the two species regarding the metabolism of this peptide.

Further comparative analysis revealed varying degradation rates in other species as well. The table below illustrates the percentage of H-Pro-Leu-Gly-NH2 degraded after one hour of incubation in serum from different species.

| Species | Degradation of H-Pro-Leu-Gly-NH₂ (1 hr incubation) |

| Human | 0% nih.gov |

| Rat | 100% nih.gov |

| Chicken | 4% nih.gov |

| Carp | 30% nih.gov |

These findings underscore that the enzymatic systems responsible for the breakdown of such peptides are not conserved across species, making cross-species extrapolation of metabolic data challenging. nih.gov The differences appear to be related to the presence of specific peptidases, such as arylamidases found in rat serum, which are capable of hydrolyzing the peptide, whereas these enzymes are absent or have different characteristics in human serum. nih.gov

Advanced Analytical and Characterization Methodologies for H Pro Leu Gly Gly Oh

Chromatographic Techniques for Peptide Purification and Analysis

Chromatographic methods are fundamental in the separation and analysis of peptides like H-Pro-Leu-Gly-Gly-OH from complex mixtures that can arise during synthesis. These techniques are pivotal for both purification and quality control.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and confirming the identity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. hplc.eunih.gov This technique separates molecules based on their hydrophobicity.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile. hplc.eusielc.com A gradient of increasing organic solvent concentration is employed to elute the peptides from the column. The hydrophobicity of a peptide, determined by its amino acid composition, dictates its retention time on the column. nih.gov For instance, in the analysis of tetrapeptides, the retention time can be correlated with the hydrophobicity of the amino acid side chains. nih.gov

The purity of this compound is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample will exhibit a single, sharp peak. The identity of the peptide can be confirmed by comparing its retention time to that of a known standard. Trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution by acting as an ion-pairing agent. researchgate.netnih.gov

Table 1: Typical RP-HPLC Conditions for Tetrapeptide Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, wide pore (e.g., 4.6 x 250 mm) hplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water hplc.eunih.gov |

| Mobile Phase B | Acetonitrile with 0.1% TFA sielc.com |

| Gradient | A linear gradient of increasing Mobile Phase B |

| Detection | UV absorbance at 215-220 nm tandfonline.com |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

While less common for intact peptides, Gas Chromatography (GC) can be a powerful tool for the analysis of this compound after derivatization. This is particularly useful for determining the amino acid composition and for differentiating between stereoisomers (D- and L-amino acids).

For GC analysis, the peptide is first hydrolyzed into its constituent amino acids. These amino acids are then converted into volatile derivatives, for example, by esterification followed by acylation. These derivatives can then be separated on a chiral GC column, which allows for the resolution of the D- and L-enantiomers of each amino acid. This is critical for confirming the stereochemical purity of the synthesized peptide. For example, studies on the decomposition of L-Pro-L-Leu-Gly-Gly have utilized GC to analyze the resulting amino acids. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric techniques provide detailed information about the molecular weight, sequence, and three-dimensional structure of this compound.

Mass spectrometry (MS) is a cornerstone technique for peptide analysis, offering high sensitivity and accuracy in determining molecular weight and confirming the amino acid sequence.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the accurate mass determination of intact peptides. The peptide solution is sprayed into the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the ions is measured. This allows for the precise determination of the molecular weight of this compound, which can be compared to its theoretical mass. ESI can be coupled with HPLC (LC-MS) to provide mass information for each peak separated by the chromatography, confirming both purity and identity in a single run. tandfonline.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) is another soft ionization technique well-suited for peptides. The peptide is co-crystallized with a matrix material, and a laser is used to desorb and ionize the sample. The time it takes for the ions to travel to the detector is proportional to their m/z ratio. MALDI-TOF is excellent for rapid molecular weight determination.

Tandem Mass Spectrometry (MS/MS) is used for sequence verification. In an MS/MS experiment, the parent ion corresponding to the peptide is selected and then fragmented. The resulting fragment ions (b- and y-ions) are then analyzed. The mass difference between consecutive fragment ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.

Table 2: Mass Spectrometric Data for this compound

| Technique | Information Obtained | Example Finding |

| ESI-HRMS | Precise molecular weight | Confirms the elemental composition by matching the measured mass to the theoretical mass. |

| MALDI-TOF | Molecular weight | Provides rapid confirmation of the peptide's molecular weight. |

| MS/MS | Amino acid sequence | Fragmentation pattern confirms the Pro-Leu-Gly-Gly sequence. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of peptides in solution.

1D NMR (¹H NMR): The one-dimensional proton NMR spectrum provides information about the chemical environment of each proton in the peptide. The chemical shifts of the amide (NH) and alpha-carbon (CαH) protons are particularly sensitive to the local conformation.

2D NMR (COSY, TOCSY, NOESY): Two-dimensional NMR experiments are crucial for assigning all the proton resonances and for determining the peptide's conformation.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify protons that are spin-coupled to each other within the same amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, even if they are far apart in the primary sequence. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the determination of inter-proton distances and the elucidation of the peptide's three-dimensional structure.

NMR can also be used to study the interactions of this compound with other molecules by monitoring changes in chemical shifts or NOEs upon binding.

Mass Spectrometry (e.g., MALDI-TOF, ESI-HRMS) for Molecular Weight and Sequence Verification

Biophysical Techniques for Investigating Peptide Interactions

While chromatography and spectroscopy are essential for characterizing the peptide itself, other biophysical techniques are employed to study its interactions with biological targets or other molecules. These techniques can provide valuable insights into the peptide's function.

Due to the specific focus of this article on the chemical compound this compound, a detailed exploration of its biological interactions is beyond the scope. However, it is important to note that techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Circular Dichroism (CD) spectroscopy would be the methods of choice for quantifying binding affinities, kinetics, and conformational changes upon interaction, respectively.

Analytical Ultracentrifugation (Sedimentation-Diffusion Equilibrium) for Protein-Peptide Association

Analytical Ultracentrifugation (AUC) is a powerful, first-principles-based method for characterizing macromolecules and their interactions in solution, free from complications related to matrices or surfaces. The sedimentation equilibrium (SE) variant of AUC is particularly well-suited for studying reversible protein-peptide interactions, providing insights into stoichiometry and binding affinity. nottingham.ac.uk

In a sedimentation equilibrium experiment, a solution of the interacting molecules is centrifuged at a speed low enough that sedimentation is counteracted by diffusion. wikipedia.org This process continues until an equilibrium is reached, where there is no net flux of molecules, resulting in a stable, exponential concentration gradient along the radial axis of the centrifuge cell. nottingham.ac.ukwikipedia.org This gradient is a function of the buoyant molecular mass of the species in solution. researchgate.net

When a small peptide like this compound binds to a larger protein, the apparent molecular weight of the protein increases due to the formation of a protein-peptide complex. By analyzing the concentration gradients of the protein at various concentrations and rotor speeds, both in the absence and presence of the peptide, the stoichiometry and dissociation constant (Kd) of the interaction can be determined with high precision. nih.gov Global analysis of data from multiple experiments enhances the robustness of the derived binding models. nih.gov The technique is versatile, capable of measuring interactions with dissociation constants ranging from picomolar to millimolar (10⁻¹² M to 10⁻¹ M). nottingham.ac.uk

Table 1: Representative Sedimentation Equilibrium Data for Protein-Peptide Interaction

| Sample | Rotor Speed (rpm) | Apparent Molar Mass (kDa) | Conclusion |

| Protein (50 kDa) | 15,000 | 50.2 ± 0.5 | Corresponds to the monomeric state of the protein. |

| Protein (50 kDa) | 20,000 | 50.1 ± 0.4 | Confirms monomeric state at higher centrifugal force. |

| Protein + this compound | 15,000 | 58.7 ± 0.6 | Increased mass suggests the formation of a protein-peptide complex. |

| Protein + this compound | 20,000 | 58.9 ± 0.5 | Consistent complex formation, allowing for the calculation of binding affinity and stoichiometry. nih.gov |

This table contains simulated data for illustrative purposes.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events

Isothermal Titration Calorimetry (ITC) is a premier biophysical technique for the quantitative study of intermolecular interactions. It directly measures the heat change (ΔH) that occurs when molecules bind, making it a universal method for characterizing binding events without the need for labeling or optical probes. nih.govnews-medical.net A single ITC experiment can provide a complete thermodynamic profile of a binding interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).

The experiment involves titrating the peptide, this compound, into a sample cell containing the target protein. Each injection triggers a heat effect that is precisely measured by the calorimeter. As the protein becomes saturated with the peptide, the heat signal diminishes, resulting in a binding isotherm. This curve is then fitted to a binding model to extract the thermodynamic parameters. news-medical.net

The Gibbs free energy of binding (ΔG) is calculated from the association constant (ΔG = -RTlnKa), and the entropy change is determined from the relationship ΔG = ΔH - TΔS. This comprehensive thermodynamic data reveals the nature of the forces driving the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net For instance, a negative heat capacity change (ΔCp), determined by performing ITC at different temperatures, is often associated with hydrophobic interactions and conformational changes upon binding. researchgate.netnih.gov

Table 2: Thermodynamic Profile of this compound Binding to a Target Protein via ITC

| Parameter | Symbol | Value | Unit | Description |

| Stoichiometry of Binding | n | 1.05 ± 0.05 | - | Molar ratio of peptide to protein in the complex. |

| Association Constant | Ka | 2.5 x 10⁵ | M⁻¹ | Measure of the binding affinity. |

| Dissociation Constant | Kd | 4.0 | µM | Inverse of Ka, indicates the concentration for 50% binding. researchgate.net |

| Enthalpy Change | ΔH | -8.5 | kcal·mol⁻¹ | Heat released upon binding, indicating favorable enthalpic interactions. news-medical.net |

| Entropy Change | TΔS | -1.3 | kcal·mol⁻¹ | Change in the system's disorder upon binding. news-medical.net |

| Gibbs Free Energy Change | ΔG | -7.2 | kcal·mol⁻¹ | Overall thermodynamic driving force for the binding event. |

| Heat Capacity Change | ΔCp | -0.45 | kcal·mol⁻¹·K⁻¹ | Indicates changes in solvent organization and hydrophobic interactions. nih.gov |

This table contains simulated data for illustrative purposes.

Methodologies for Assessing Peptide Purity and Integrity

Ensuring the purity and structural integrity of synthetic peptides like this compound is paramount for reliable research. This involves not only confirming the primary sequence but also quantifying the active peptide content and assessing the extent of any stereochemical modifications such as racemization.

Quantification of Peptide Content

The gross weight of a lyophilized peptide powder is often misleading, as it can contain significant amounts of non-peptide components like water (10-70%), counterions (e.g., trifluoroacetate, acetate), and other salts. merckmillipore.combiosynth.com Therefore, accurate determination of the net peptide content (NPC) is essential.

Several methods are employed for precise peptide quantification:

Amino Acid Analysis (AAA): This is considered a gold-standard method for determining NPC. biosynth.comproteogenix.science The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified, typically by UPLC or HPLC after derivatization. biosynth.com By comparing the quantities of the amino acids to a known standard and the initial sample weight, the NPC can be accurately calculated. biosynth.com

Elemental Analysis (EA): This technique measures the percentage of carbon, hydrogen, and nitrogen (CHN) in the sample. Based on the known elemental composition of the peptide's chemical formula, the NPC can be calculated. It is a sequence-independent method. biosynth.com

Quantitative NMR (qNMR): This method uses an internal standard with a known concentration to quantify the peptide directly in solution. It is a non-destructive technique but requires specialized equipment and expertise.

UV Absorbance: While common, this method is often inaccurate for peptides lacking aromatic amino acids like tryptophan (Trp) or tyrosine (Tyr), which absorb strongly at 280 nm. merckmillipore.com Since this compound lacks these residues, quantification at 280 nm is not feasible. Absorbance at lower wavelengths (e.g., 205-220 nm) can be used to detect the peptide bond, but this approach is more susceptible to interference from impurities and buffer components. proteogenix.science

Table 3: Comparison of Peptide Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| Amino Acid Analysis (AAA) | Hydrolysis of peptide followed by quantification of individual amino acids. biosynth.com | High accuracy, sequence-specific, considered a gold standard. biosynth.comproteogenix.science | Destructive, time-consuming. |

| Elemental Analysis (EA) | Measures the percentage of C, H, and N in the sample. biosynth.com | Fast, highly versatile, sequence-independent. biosynth.com | Requires high sample purity, assumes known elemental composition. |

| UV Absorbance (@ 205-220 nm) | Measures absorbance of the peptide backbone. proteogenix.science | Non-destructive, simple. | Low specificity, high interference from impurities and buffer components. proteogenix.science |

| Weighing Lyophilized Powder | Gross weight measurement. | Simple, fast. | Highly inaccurate due to the presence of water and salts. merckmillipore.com |

Detection and Quantification of Racemization during Synthesis and Storage

Racemization, the conversion of a chiral L-amino acid to a mixture of L- and D-isomers, is a critical side reaction in peptide synthesis and can also occur during storage. researchgate.netbachem.com The presence of D-isomers can dramatically alter a peptide's conformation and biological activity. researchgate.net In this compound, the chiral centers are the α-carbons of Proline and Leucine (B10760876). Glycine (B1666218) is achiral and not subject to racemization. google.com

Racemization is particularly prone to occur during the activation of the C-terminal amino acid's carboxyl group for coupling in solid-phase peptide synthesis (SPPS). thieme-connect.de The use of certain coupling reagents and bases can increase the rate of α-proton abstraction, leading to epimerization. mdpi.com Storage conditions, such as high temperature or non-neutral pH, can also promote racemization over time. bachem.com

The standard method for quantifying racemization involves the following steps:

Acid Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically using deuterated acid (e.g., 6N DCl in D₂O) to correct for any racemization that may occur during the hydrolysis step itself. researchgate.net

Derivatization: The amino acid mixture is derivatized with a chiral reagent to form diastereomers or with an achiral reagent for analysis on a chiral column.

Chiral Chromatography: The derivatized amino acids are separated using a chiral stationary phase in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.netuni-giessen.de

Quantification: The separated D- and L-isomers are detected, often by mass spectrometry (MS), and their peak areas are compared to determine the percentage of the D-isomer for each amino acid. researchgate.net

Table 4: Potential Racemization in this compound

| Amino Acid | Chiral | Potential for Racemization during Synthesis | Typical Detection Method |

| Proline | Yes | Moderate; imino acid structure can influence rates. | GC-MS or HPLC-MS after hydrolysis and derivatization. uni-giessen.de |

| Leucine | Yes | High, especially if it is the C-terminal residue being activated. mdpi.com | GC-MS or HPLC-MS after hydrolysis and derivatization. researchgate.net |

| Glycine | No | Not applicable. | - |

| Glycine | No | Not applicable. | - |

In Vitro Research Models and Experimental Systems for H Pro Leu Gly Gly Oh

Cell-Based Assays for Investigating Cellular Responses

Cell-based assays are fundamental in determining how peptides like H-Pro-Leu-Gly-Gly-OH influence cellular behavior, such as proliferation, signaling, and gene expression. While direct studies on this compound are not extensively documented, research on analogous peptides provides insight into the types of experimental systems employed.

For instance, studies on the related tripeptide H-Pro-Leu-Gly-NH2 (MIF-1) have utilized cultured human neuroblastoma cells (SH-SY5Y) to map cellular signaling pathways. In these experiments, treatment with MIF-1 led to a time- and dose-dependent induction of the c-Fos protein, a marker of neuronal activation. researchgate.net This activation was found to be preceded by changes in the phosphorylation status of other signaling molecules, including an increase in mitogen-activated protein kinase (pERK) and a decrease in the Signal Transducer and Activator of Transcription 3 (pSTAT3). researchgate.net

Similarly, research on the dipeptide Gly-Leu has employed primary chicken intestinal epithelial cells (IECs) to study effects on cell growth and protein synthesis. agriculturejournals.cz These studies found that Gly-Leu significantly increased cell viability compared to glycine (B1666218) or the dipeptide Gly-Gly. agriculturejournals.cz Analysis of the cell cycle showed that these peptides could increase the proportion of cells in the G1 phase. agriculturejournals.cz Such assays are critical for screening the effects of peptides on cell health and function and could be readily applied to this compound.

Utilization of Recombinant Protein Systems for Enzyme and Receptor Studies

Recombinant protein systems are invaluable for studying the direct interaction between a peptide and specific enzymes or receptors in a controlled, cell-free environment. These systems allow for precise measurement of binding affinities, enzyme kinetics, and inhibitory potential.

The "Pro-Leu-Gly" sequence, a core component of this compound, is recognized by several enzymes, particularly matrix metalloproteinases (MMPs). Fluorogenic peptide substrates containing this motif are commonly used to measure the activity of recombinant MMPs. For example, the substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 is cleaved by recombinant human MMP-2 (Gelatinase A) and MMP-13 (Collagenase 3). rndsystems.comrndsystems.com The enzymatic activity is quantified by measuring the increase in fluorescence as the enzyme cleaves the peptide, separating a fluorescent group (Mca) from a quenching group (Dpa). rndsystems.comrndsystems.com

These assays are highly specific and can be used to determine key kinetic parameters. The specificity of such substrates highlights how a peptide containing the Pro-Leu-Gly sequence can serve as a recognition site for proteolytic enzymes. researchgate.net Similar systems could be employed to determine if this compound is a substrate or inhibitor for various MMPs or other proteases.

Furthermore, studies on H-Pro-Leu-Gly-NH2 have used receptor binding assays with preparations from bovine brain tissue to investigate its ability to modulate dopamine (B1211576) receptors. nih.gov These experiments measure how the peptide affects the binding of a known dopamine receptor agonist, providing evidence for its role as a neuromodulator. nih.gov

Model Systems for Studying Peptide-Membrane Interactions

Understanding how a peptide interacts with cell membranes is crucial, as this can dictate its mechanism of action, stability, and ability to enter cells. Model systems such as lipid vesicles (liposomes) and artificial bilayers are used to simulate these interactions. mdpi.com

These models allow researchers to control the lipid composition, charge, and fluidity of the membrane to mimic different biological environments (e.g., bacterial vs. eukaryotic membranes). mdpi.comresearchgate.net Techniques like circular dichroism spectroscopy can be used to determine if a peptide changes its secondary structure (e.g., from a random coil to an alpha-helix or beta-sheet) upon binding to the membrane. tulane.edu For example, studies on model hydrophobic peptides have shown that they can fold into stable beta-sheets within phosphatidylcholine membranes. tulane.edu

Fluorescence-based assays are also common, where a peptide's intrinsic fluorescence (e.g., from Tryptophan) or an attached fluorescent probe is monitored. Changes in the fluorescence signal can indicate whether the peptide is inserting into the hydrophobic core of the membrane or remaining on the surface. mdpi.com These biophysical techniques are essential for characterizing the fundamental interactions between a peptide like this compound and lipids, which underpins many biological functions. researchgate.net

Comparative In Vitro Studies with Structurally Related Short Peptides (e.g., H-Leu-Gly-Gly-OH, H-Pro-Leu-Gly-NH2)

Comparing the activity and stability of this compound with its structural analogues is a powerful approach to understanding its structure-activity relationship. Key analogues include the C-terminal fragment of oxytocin, H-Pro-Leu-Gly-NH2 (PLG), and smaller fragments like H-Leu-Gly-NH2.

In vitro degradation studies using serum from different species have revealed significant differences in the stability of H-Pro-Leu-Gly-NH2. It is notably stable in human serum, showing no degradation after one hour. nih.gov In contrast, it is completely degraded by rat serum within the same timeframe, yielding Proline, Leucine (B10760876), and Glycinamide. nih.gov This highlights the importance of the peptide's structure and the specific enzymatic makeup of the biological environment. The dipeptide H-Leu-Gly-NH2 was also found to be cleaved in both human and rat serum, though at a slower rate in human serum. nih.gov

Conformational energy calculations have shown that H-Pro-Leu-Gly-NH2 is a relatively compact molecule that can adopt a specific beta-turn structure, which is believed to be important for its biological activity. nih.gov Synthesizing analogues with modifications to the N-terminal proline residue has shown that this specific residue is not an absolute requirement for its ability to modulate dopamine receptors, as several other heterocyclic amino acids could be substituted with comparable activity. nih.gov

The data from these comparative studies provide a critical foundation for predicting the potential behavior of this compound. The addition of a second glycine residue could impact its conformational flexibility, receptor affinity, and susceptibility to enzymatic degradation.

Interactive Table: Comparative In Vitro Findings for this compound Analogues

| Compound Name | In Vitro Model System | Key Research Finding | Citation |

| H-Pro-Leu-Gly-NH2 | Human Serum | Stable; no degradation observed after 1 hour. | nih.gov |

| H-Pro-Leu-Gly-NH2 | Rat Serum | Unstable; 100% degradation within 1 hour. | nih.gov |

| H-Pro-Leu-Gly-NH2 | Cultured Neuronal Cells (SH-SY5Y) | Induces c-Fos expression, indicating cellular activation. | researchgate.net |

| H-Pro-Leu-Gly-NH2 | Bovine Caudate Nucleus Membranes | Modulates the binding of agonists to dopamine receptors. | nih.gov |

| H-Leu-Gly-NH2 | Human and Rat Serum | Cleaved in serum from both species, with a slower rate in human serum. | nih.gov |

| Gly-Leu | Chicken Intestinal Epithelial Cells | Significantly increased cell viability compared to Glycine or Gly-Gly. | agriculturejournals.cz |

Theoretical and Computational Approaches in H Pro Leu Gly Gly Oh Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as H-Pro-leu-gly-gly-OH, and its target receptor. While specific docking studies for this compound are not extensively detailed in the provided results, the principles of these techniques are well-established and have been applied to similar peptides, including the related tripeptide Pro-Leu-Gly-NH2 (PLG).

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is often used to screen virtual libraries of compounds to identify potential drug candidates. For a peptide like this compound, docking could be used to predict its binding mode within a receptor's active site, identifying key amino acid residues involved in the interaction.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movement of atoms and molecules over time. huggingface.coresearchgate.netucl.ac.ukmdpi.com This allows for the study of conformational changes, the stability of the binding, and the role of solvent molecules. huggingface.coresearchgate.netucl.ac.ukmdpi.com For instance, MD simulations have been used to study the hydration and structure of related tripeptides, revealing how interactions with water can influence peptide conformation. researchgate.net These simulations can also help to understand how modifications to the peptide sequence affect its binding affinity and specificity. mdpi.com

Studies on the related peptide Pro-Leu-Gly-NH2 (PLG) have shown that it can modulate dopamine (B1211576) receptors, and computational approaches have been used to investigate its bioactive conformation. nih.gov These studies suggest that a specific three-dimensional structure, such as a β-turn, is important for its activity. nih.govresearchgate.net Similar approaches could be applied to this compound to understand its potential interactions with various biological targets.

| Computational Method | Application | Key Insights |

|---|---|---|

| Molecular Docking | Predicting the binding orientation of a ligand to a receptor. | Identification of key interacting residues and potential binding modes. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-receptor complex over time. | Analysis of conformational changes, binding stability, and the influence of solvent. huggingface.coresearchgate.netucl.ac.ukmdpi.com |

| Gaussian-accelerated Molecular Dynamics (GaMD) | Enhanced sampling method to explore larger conformational spaces and overcome energy barriers. | Identification of significant functional domains and elucidation of binding mechanisms. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgfiveable.memedcraveonline.com This approach is widely used in drug discovery to predict the activity of new molecules and to guide the design of more potent compounds. ijnrd.orgfiveable.memedcraveonline.com

In the context of this compound, QSAR studies could be employed to understand how variations in its amino acid sequence or chemical modifications would affect its biological activity. researchgate.net QSAR models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure, such as hydrophobicity, electronic properties, and steric effects. ijnrd.orgmdpi.com

While specific QSAR models for this compound are not detailed in the search results, studies on other peptides have demonstrated the utility of this approach. For example, QSAR models have been successfully used to predict the antioxidant activity of peptides, identifying key structural features that contribute to their efficacy. researchgate.netmdpi.com These studies have shown that the properties of the C-terminal amino acid can be particularly important for activity. nih.gov

The development of a QSAR model for this compound and its analogs would involve synthesizing a series of related peptides, measuring their biological activity, and then using computational methods to derive a predictive model. rsc.org Such a model could then be used to design new peptides with improved properties.

| Component | Description | Example in Peptide Research |

|---|---|---|

| Dataset | A collection of molecules with their corresponding measured biological activities. | A series of peptide analogs with their measured inhibitory concentrations (IC50) against a specific enzyme. rsc.org |

| Molecular Descriptors | Numerical values that represent the chemical and physical properties of the molecules. | Hydrophobicity, molecular weight, electronic properties of amino acid side chains. ijnrd.orgmdpi.com |

| Mathematical Model | An equation that relates the molecular descriptors to the biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN). researchgate.netnih.gov |

| Validation | The process of assessing the predictive ability of the QSAR model. | Internal validation (cross-validation) and external validation with a set of new, untested compounds. researchgate.net |

Prediction of Peptide Conformation, Flexibility, and Stability

Understanding the three-dimensional structure, or conformation, of a peptide is crucial for understanding its biological function. Computational methods are widely used to predict the likely conformations of peptides like this compound and to assess their flexibility and stability.

Classical potential function calculations have been used to study the conformation of the related tripeptide Pro-Leu-Gly-NH2. researchgate.net These calculations indicated a preference for a specific folded structure known as a β-turn. researchgate.net The stability of this conformation was found to be inherent to the backbone structure of the leucine (B10760876) residue. researchgate.net

The conformation of peptides is also influenced by their environment. For example, the presence of different solvents can affect the preferred shape of a peptide. researchgate.net Computational studies can simulate these effects and predict how the conformation might change in different biological compartments. The flexibility of a peptide, or its ability to adopt different conformations, is also an important factor in its biological activity. Molecular dynamics simulations can be used to explore the conformational landscape of a peptide and identify its most stable and flexible regions. ucl.ac.uk

The stability of a peptide is also a key consideration, particularly for its potential use as a therapeutic agent. Peptides can be susceptible to degradation by enzymes. Computational methods can be used to predict the sites of potential cleavage and to design modifications that increase the peptide's stability. acs.org

| Factor | Influence on Peptide | Computational Assessment |

|---|---|---|

| Amino Acid Sequence | The intrinsic properties of the amino acids determine the preferred backbone and side-chain conformations. acs.org | Conformational energy calculations, analysis of dihedral angles. researchgate.net |

| Solvent Environment | Interactions with water or other solvent molecules can stabilize or destabilize certain conformations. researchgate.net | Molecular dynamics simulations with explicit solvent models. researchgate.net |

| Flexibility | The ability to adopt different conformations can be important for binding to multiple targets or for adapting to a binding site. | Principal Component Analysis (PCA) of molecular dynamics trajectories. mdpi.com |

| Enzymatic Degradation | Susceptibility to cleavage by proteases can limit the in vivo half-life of a peptide. | Prediction of cleavage sites based on sequence motifs and structural features. acs.org |

Computational Prediction of Binding Sites and Specific Interaction Hotspots

Identifying the binding site of a peptide on its target protein and the specific "hotspot" residues that contribute most to the binding energy is a key goal of computational drug design. Various computational methods have been developed to predict these features.

One common approach is to use docking algorithms, as mentioned earlier, to predict the binding mode of the peptide. Analysis of the docked complex can then reveal the residues on both the peptide and the protein that are in close contact and form important interactions, such as hydrogen bonds or hydrophobic contacts.

Another approach involves analyzing the protein surface to identify regions that are likely to be involved in protein-protein or protein-ligand interactions. These methods often look for patches of hydrophobic or charged residues, as well as regions with specific shapes or "pockets" that can accommodate a ligand. oup.com

For peptides, it is also important to consider their inherent flexibility. Methods that account for peptide flexibility during the docking process are more likely to produce accurate predictions of the binding mode. Once a potential binding site is identified, computational methods like alanine (B10760859) scanning mutagenesis can be used to predict the contribution of individual amino acid residues to the binding affinity. In this method, each residue in the interface is computationally mutated to alanine, and the change in binding energy is calculated. Residues that cause a large decrease in binding affinity upon mutation are considered to be "hotspot" residues.

While specific predictions for this compound are not available in the provided search results, these general principles are applicable and would be the standard computational workflow for investigating its binding interactions.

| Method | Principle | Information Gained |

|---|---|---|

| Surface Patch Analysis | Identifies regions on the protein surface with properties conducive to binding, such as hydrophobicity or specific electrostatic potential. oup.com | Potential binding sites for ligands. |

| Geometric Docking | Fits the ligand into pockets or cavities on the protein surface based on shape complementarity. | Possible binding orientations. |

| Energy-Based Docking | Scores different binding poses based on a calculated binding energy. | The most likely binding mode and an estimate of binding affinity. |

| Computational Alanine Scanning | Systematically mutates interface residues to alanine and calculates the change in binding free energy. | Identifies "hotspot" residues that are critical for the interaction. |

Future Directions and Emerging Research Themes for H Pro Leu Gly Gly Oh

Development of Advanced Peptide Engineering Strategies for Enhanced Specificity

The development of peptide-based therapeutics often requires engineering strategies to improve their intrinsic properties, such as stability, bioavailability, and target specificity. For H-Pro-Leu-Gly-Gly-OH, future research could focus on several advanced peptide engineering approaches.

One promising avenue is the synthesis of peptidomimetics. This involves modifying the peptide backbone to create more stable and potent analogs. For instance, the development of conformationally constrained analogs of Pro-Leu-Gly-NH2 (PLG), a close relative of the subject peptide, has led to highly active peptidomimetics. nih.gov Techniques such as incorporating rigid scaffolds, like spiro-bicyclic lactams, can lock the peptide into a bioactive conformation, potentially enhancing its interaction with specific biological targets. nih.govbeilstein-journals.org

Another strategy involves amino acid substitution. Structure-activity relationship (SAR) studies on analogs of MIF-1 have demonstrated that replacing specific amino acid residues can significantly alter biological activity. nih.govnih.gov For example, substituting the N-terminal proline in PLG with other heterocyclic amino acids has been shown to yield analogs with comparable or, in some cases, inactive profiles, highlighting the importance of this position for activity at dopamine (B1211576) receptors. nih.gov Systematic replacement of the proline, leucine (B10760876), and glycine (B1666218) residues in this compound with natural and non-natural amino acids could lead to the discovery of analogs with enhanced specificity and novel activities.

Furthermore, modifications such as N-terminal acetylation or C-terminal amidation, which are common in endogenous peptides to increase metabolic stability, could be explored. wikipedia.org The free acid at the C-terminus of this compound, in contrast to the C-terminal amide of MIF-1, is a key structural difference. Investigating the impact of this and other terminal modifications on the peptide's activity is a critical area for future research. nih.gov

Table 1: Potential Peptide Engineering Strategies for this compound

| Strategy | Description | Potential Outcome |

| Peptidomimetics | Creation of non-peptide analogs with similar 3D structure. | Enhanced stability, oral bioavailability, and receptor affinity. |

| Amino Acid Substitution | Replacement of one or more amino acids with natural or synthetic alternatives. | Improved target specificity, altered biological activity, and reduced off-target effects. |

| Backbone Modification | Introduction of non-natural linkages (e.g., lactam bridges). | Increased resistance to enzymatic degradation and conformational rigidity. |

| Terminal Modification | Alteration of the N- and C-termini (e.g., acetylation, amidation). | Increased metabolic stability and modulation of biological activity. |

Exploration of Novel and Underexplored Biological Targets

The biological targets of this compound remain largely uncharacterized. However, the activities of related peptides in the Tyr-MIF-1 family offer a logical starting point for investigation. This family of peptides, which includes MIF-1 (Pro-Leu-Gly-NH2) and Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2), is known to interact with the central nervous system, particularly with dopamine and opioid receptors. nih.govnih.govmdpi.com

Future research should, therefore, investigate the potential of this compound to modulate these receptor systems. Studies could explore its binding affinity and functional activity at various dopamine receptor subtypes (D1, D2, etc.) and opioid receptors (mu, delta, kappa). It is noteworthy that some analogs of MIF-1 act as allosteric modulators of the D2 dopamine receptor, meaning they bind to a site distinct from the primary ligand binding site and can enhance or inhibit the receptor's response. nih.govbeilstein-journals.org Investigating whether this compound exhibits similar allosteric modulatory properties would be a significant step forward.

Beyond the well-established targets of the Tyr-MIF-1 family, a broader screening approach could uncover entirely novel biological targets. Given that peptides can interact with a wide range of proteins, including enzymes, ion channels, and other G-protein coupled receptors (GPCRs), an unbiased screening campaign could reveal unexpected therapeutic opportunities for this compound.

Integration of Multi-Omics Data for Comprehensive Understanding of Peptide Function

To gain a holistic understanding of the biological effects of this compound, future research should leverage the power of multi-omics approaches. This involves the integrated analysis of various "omes," such as the proteome (the complete set of proteins), metabolome (the complete set of small-molecule metabolites), and transcriptome (the complete set of RNA transcripts).

By treating cells or animal models with this compound and subsequently analyzing changes across these different molecular layers, researchers can construct a comprehensive picture of the peptide's mechanism of action. For example, proteomics could identify protein interaction partners and downstream signaling pathways affected by the peptide. Metabolomics could reveal alterations in cellular metabolism, providing insights into the physiological consequences of the peptide's activity.

The integration of these datasets can help to identify biomarkers of peptide activity and toxicity, and to formulate new hypotheses about its function that can be tested experimentally. This systems-level approach moves beyond a one-target, one-drug paradigm and embraces the complexity of biological systems.

Advancements in High-Throughput Screening Platforms for Identifying Peptide Ligands

The discovery of novel peptide ligands and the optimization of existing ones can be greatly accelerated by advancements in high-throughput screening (HTS) platforms. These platforms allow for the rapid testing of large libraries of peptides for their ability to bind to a specific target or elicit a particular biological response.

For this compound, HTS could be employed in several ways. Firstly, a library of analogs of this compound, generated through the peptide engineering strategies outlined in section 7.1, could be screened against a panel of potential biological targets to identify compounds with improved affinity and specificity.

Secondly, HTS platforms can be used to screen for novel peptide ligands from vast combinatorial libraries. Techniques such as phage display, yeast display, and mRNA display allow for the screening of billions of different peptides to identify those that bind to a target of interest. These methods could be used to discover entirely new peptide scaffolds with activities similar or complementary to this compound.

The development of more sophisticated cell-based assays for HTS is also a crucial area of advancement. These assays can provide more physiologically relevant information than simple binding assays, allowing for the identification of peptides that not only bind to a target but also modulate its function in a desired way.

Q & A

Basic Research Question

- Spectroscopic Techniques :

- Chromatography : Analytical HPLC with UV detection at 214 nm monitors purity and retention time consistency .

What experimental design considerations are critical for assessing the biological activity of this compound in vitro?

Advanced Research Question

- Dose-Response Curves : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine EC/IC. Include positive and negative controls (e.g., scrambled peptide) .

- Assay Reproducibility : Replicate experiments ≥3 times with independent peptide batches. Statistical validation (e.g., ANOVA with Tukey’s post-hoc test) minimizes batch variability .

- Cell Line Selection : Prioritize cell lines with relevant receptor expression (e.g., GPCRs for lipopeptides) .

How can contradictions in reported bioactivity data for this compound be resolved?

Advanced Research Question

- Variable Analysis : Compare buffer conditions (pH, ionic strength), peptide solubility (use DMSO or acetic acid for stock solutions), and assay endpoints (e.g., luminescence vs. fluorescence) .

- Aggregation Testing : Perform dynamic light scattering (DLS) to detect peptide aggregation, which may artificially reduce activity .

- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature, focusing on studies adhering to NIH preclinical reporting standards .

What computational methods are suitable for predicting this compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to receptors (e.g., bacterial membranes for Brevifactin). Validate with mutagenesis studies .

- Molecular Dynamics (MD) : Simulate peptide-lipid bilayer interactions (GROMACS/NAMD) to assess stability over 100+ ns trajectories .

- Machine Learning : Train models on peptide-protein interaction datasets (e.g., PepBind) to predict novel targets .

How should researchers handle and store this compound to maintain stability?

Basic Research Question

- Storage : Lyophilized peptide is stable at -20°C in airtight, light-protected vials. Reconstitute in sterile PBS or Milli-Q water (avoid repeated freeze-thaw cycles) .

- Incompatibilities : Avoid strong oxidizers, acids, or bases during experiments. Use inert argon atmospheres for long-term storage .

- Safety : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for aerosol-prone procedures (e.g., lyophilization) .

What strategies optimize the design of analogs to study this compound’s structure-activity relationships (SAR)?

Advanced Research Question

- Alanine Scanning : Replace individual residues (e.g., Leu → Ala) to identify critical motifs for activity .

- Backbone Modifications : Incorporate D-amino acids or peptidomimetics (e.g., β-turn inducers) to assess conformational flexibility .

- Biological Testing : Screen analogs in orthogonal assays (e.g., antimicrobial activity vs. cytotoxicity) to decouple target effects .

How can researchers ensure methodological rigor when studying this compound’s pharmacokinetics?

Advanced Research Question

- In Vivo Models : Use radiolabeled -peptide for tracking distribution. Normalize data to body weight and metabolic rate .

- Plasma Stability : Incubate peptide in human serum (37°C, 24h) and quantify degradation via LC-MS/MS .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding .

What analytical techniques are recommended for detecting this compound in complex biological matrices?

Advanced Research Question

- LC-MS/MS : Use a C18 column with MRM transitions (e.g., m/z 343.2 → 285.1 for quantification). Validate with matrix-matched calibrators .

- Immunoassays : Develop polyclonal antibodies against the N-terminal Pro-Leu epitope for ELISA. Confirm specificity via competitive binding assays .

How should researchers formulate hypotheses about this compound’s mechanism of action?

Advanced Research Question

- Literature Mining : Use tools like SciFinder or PubMed to identify conserved domains in homologous peptides (e.g., surfactin) .

- Functional Genomics : Apply CRISPR knockouts of putative receptors in cellular models to confirm target engagement .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map signaling cascades activated by the peptide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.